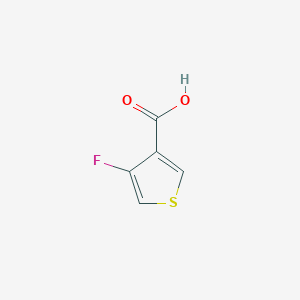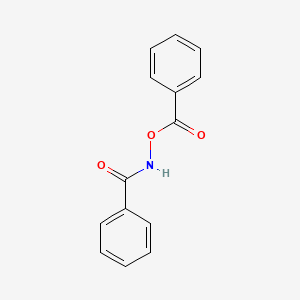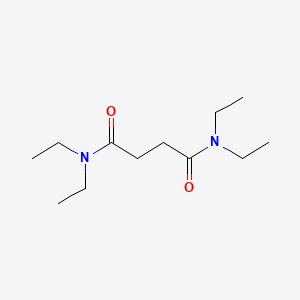
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate: , prop-2-enenitrile , prop-2-enoic acid , and styrene are organic compounds with diverse applications in various fields. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used in the production of polymers and copolymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a colorless liquid with a pungent odor, used primarily in the production of synthetic fibers, plastics, and rubber. Prop-2-enoic acid, also known as acrylic acid, is a colorless liquid with a characteristic acrid odor, used in the manufacture of plastics, coatings, and adhesives. Styrene is a colorless, oily liquid with a sweet smell, used in the production of polystyrene plastics and resins.
Méthodes De Préparation
Butyl Prop-2-enoate
Butyl prop-2-enoate is synthesized through the esterification of acrylic acid and n-butanol. This reaction is typically catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Prop-2-enenitrile
Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and air in the presence of a catalyst, typically phosphorus molybdenum bismuth or antimony iron, at high temperatures (400-500°C) and atmospheric pressure .
Prop-2-enoic Acid
Prop-2-enoic acid is produced by the oxidation of propylene. The process involves the catalytic oxidation of propylene in the presence of air or oxygen, using catalysts such as silver or copper .
Styrene
Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the catalytic removal of hydrogen from ethylbenzene at high temperatures (600-650°C) using iron oxide-based catalysts .
Analyse Des Réactions Chimiques
Butyl Prop-2-enoate
Butyl prop-2-enoate undergoes polymerization reactions to form polybutyl acrylate. It can also participate in copolymerization with other monomers such as styrene and vinyl acetate .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile. It can also undergo hydrolysis to form acrylamide and acrylic acid .
Prop-2-enoic Acid
Prop-2-enoic acid can undergo polymerization to form polyacrylic acid. It can also participate in esterification reactions to form various esters, such as butyl prop-2-enoate .
Styrene
Styrene undergoes polymerization to form polystyrene. It can also participate in copolymerization with other monomers such as butadiene and acrylonitrile .
Applications De Recherche Scientifique
Butyl Prop-2-enoate
Butyl prop-2-enoate is used in the production of polymers and copolymers for applications in adhesives, coatings, and sealants. It is also used in the manufacture of inks, resins, and packaging materials .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers. It is also used in the manufacture of plastics, rubber, and adhesives .
Prop-2-enoic Acid
Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and sanitary napkins. It is also used in the manufacture of coatings, adhesives, and sealants .
Styrene
Styrene is used in the production of polystyrene, which is used in a wide range of applications including packaging, insulation, and disposable containers. It is also used in the manufacture of resins and rubber .
Mécanisme D'action
Butyl Prop-2-enoate
Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes radical polymerization to form long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile exerts its effects through polymerization, where the nitrile group undergoes radical polymerization to form polyacrylonitrile .
Prop-2-enoic Acid
Prop-2-enoic acid exerts its effects through polymerization, where the carboxyl group undergoes radical polymerization to form polyacrylic acid .
Styrene
Styrene exerts its effects through polymerization, where the vinyl group undergoes radical polymerization to form polystyrene .
Comparaison Avec Des Composés Similaires
Butyl Prop-2-enoate
Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which imparts greater flexibility and lower volatility .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and ethyl prop-2-enenitrile. Prop-2-enenitrile is unique due to its higher reactivity and ability to form high-strength fibers .
Prop-2-enoic Acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its ability to form superabsorbent polymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its ability to form transparent and rigid polymers .
Propriétés
Numéro CAS |
25586-25-8 |
|---|---|
Formule moléculaire |
C21H27NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H3N.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5) |
Clé InChI |
UPMATSCYHGMGSE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |
SMILES canonique |
CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















